molecular formula C11H10N2O B1626498 4-Methyl-6-phenoxypyrimidine CAS No. 55849-46-2

4-Methyl-6-phenoxypyrimidine

Cat. No.: B1626498
CAS No.: 55849-46-2
M. Wt: 186.21 g/mol
InChI Key: SDQMONCEWNLINK-UHFFFAOYSA-N
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Description

4-Methyl-6-phenoxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

4-Methyl-6-phenoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylpyrimidine, indicates that it is a flammable liquid and may damage the unborn child. Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Given the wide range of biological activities associated with pyrimidine derivatives, there is potential for the development of new drugs based on these compounds. Future research could focus on the synthesis of novel 4-Methyl-6-phenoxypyrimidine analogs with enhanced biological activities and minimal toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenoxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrimidine and phenol.

    Reaction Conditions: The phenol is first converted to its phenoxide form by reacting with a base such as sodium hydroxide. This phenoxide ion then undergoes a nucleophilic aromatic substitution reaction with 4-methylpyrimidine under reflux conditions in a suitable solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for cost-effectiveness, yield, and purity are typically implemented. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl group at position 4 can be oxidized to form a carboxyl group, resulting in 4-carboxy-6-phenoxypyrimidine.

    Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-Carboxy-6-phenoxypyrimidine

    Reduction: 4-Methyl-6-phenolpyrimidine

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenoxypyrimidine
  • 4-Methyl-5-phenoxypyrimidine
  • 4-Methyl-6-phenylpyrimidine

Uniqueness

4-Methyl-6-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-methyl-6-phenoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQMONCEWNLINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506680
Record name 4-Methyl-6-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55849-46-2
Record name 4-Methyl-6-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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